2-Pyridinamine, N-methyl-5-phenyl-

Description

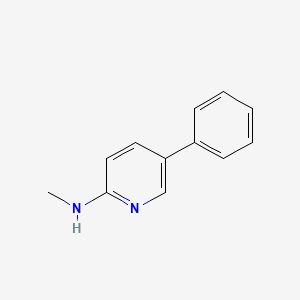

2-Pyridinamine, N-methyl-5-phenyl- (CAS No.: 107351-83-7) is a pyridine derivative with a methyl group at the N-position and a phenyl group at the 5-position of the pyridine ring. This compound belongs to the 2-pyridinamine family, characterized by an amine group at the 2-position of the pyridine scaffold. Its structural features, including the electron-donating methyl group and aromatic phenyl substituent, influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-methyl-5-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-13-12-8-7-11(9-14-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEVQEHGLVOPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302635 | |

| Record name | N-Methyl-5-phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107351-83-7 | |

| Record name | N-Methyl-5-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107351-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-methyl-5-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with N-methyl-5-phenylaniline under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2-Pyridinamine, N-methyl-5-phenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-methyl-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 2-Pyridinamine, N-methyl-5-phenyl-.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, N-methyl-5-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Pyridinamine Derivatives

Structural Modifications and Implications

- Substituent Position and Type: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Compounds like 5-nitro-N-phenyl-2-pyridinamine (CAS: 6825-25-8) exhibit increased reactivity due to nitro groups, making them suitable for synthetic intermediates or explosives . Trifluoromethyl groups, as in fluazinam, enhance pesticidal activity by improving binding to target enzymes . Electron-Donating Groups (e.g., CH₃, C₆H₅): The methyl and phenyl groups in N-methyl-5-phenyl-2-pyridinamine likely improve lipophilicity, aiding membrane permeability in bioactive compounds .

- Biological Activity :

- The thiazolyl-substituted derivative from Opioro seeds showed significant bioactivity (14.74% abundance), suggesting heterocyclic substituents enhance interaction with biological targets .

- In contrast, the unsubstituted 2-pyridinamine had minimal presence (0.42% area) in plant extracts, indicating lower natural abundance or stability .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of N-methyl-5-phenyl-2-pyridinamine derivatives during synthesis?

- Methodological Answer : Structural confirmation typically employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substitution patterns (e.g., methyl and phenyl groups) .

- Infrared Spectroscopy (IR) : Identify functional groups like amines (N-H stretching) and aromatic C-H bonds .

- High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying residual reactants or byproducts .

Q. What synthetic strategies are commonly used to introduce substituents (e.g., trifluoromethyl groups) into N-methyl-5-phenyl-2-pyridinamine derivatives?

- Methodological Answer :

- Trifluoromethylation : Use trifluoromethyl iodide (CF3I) or copper-mediated reactions under inert conditions to minimize side reactions .

- Methoxy Group Introduction : Employ dimethyl sulfate or methanol with base catalysis (e.g., K2CO3) for nucleophilic substitution .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures high yields (>90%) .

Q. What safety protocols are recommended for handling N-methyl-5-phenyl-2-pyridinamine derivatives in the laboratory?

- Methodological Answer :

- GHS Compliance : Follow hazard classifications (e.g., irritant) and use personal protective equipment (PPE) as per Safety Data Sheets (SDS) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic techniques resolve conformational ambiguities in N-methyl-5-phenyl-2-pyridinamine derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Determine dihedral angles between pyridinamine and phenyl/methyl groups to assess planarity .

- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing crystal packing .

- Sellmeier Coefficients : Calculate refractive indices for nonlinear optical (NLO) applications using phase-matching experiments .

Q. What computational approaches predict the biological or optical activity of N-methyl-5-phenyl-2-pyridinamine derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against targets like squalene synthase (e.g., PDB: 1EZF) using AutoDock Vina to estimate binding affinities .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate hyperpolarizability (β) for NLO properties .

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., LogP, BBB permeability) .

Q. How do reaction conditions influence regioselectivity in the synthesis of polysubstituted N-methyl-5-phenyl-2-pyridinamine analogs?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor para-substitution in electrophilic aromatic substitution .

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2/CuI) for Suzuki-Miyaura cross-coupling to attach aryl groups .

- Kinetic vs. Thermodynamic Control : Monitor intermediates via LC-MS to optimize pathways for desired regiochemistry .

Q. What experimental methods evaluate the nonlinear optical (NLO) efficacy of N-methyl-5-phenyl-2-pyridinamine derivatives?

- Methodological Answer :

- Second Harmonic Generation (SHG) : Measure dij coefficients using a Nd:YAG laser (λ = 1064 nm) and β-barium borate (BBO) crystals .

- Z-Scan Technique : Quantify two-photon absorption cross-sections (σ2) in solution (e.g., DMSO) .

- Polarized Microscopy : Assess crystal anisotropy and phase-matching angles for device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.